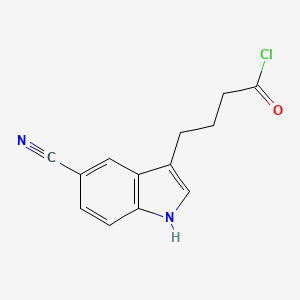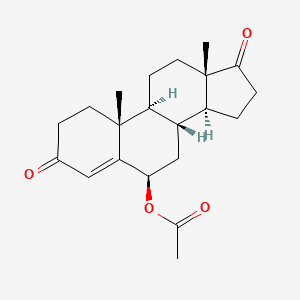
6beta-Acetoxy-4-androstene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6beta-Acetoxy-4-androstene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives It is structurally characterized by the presence of an acetoxy group at the 6beta position and a ketone group at the 3 and 17 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Acetoxy-4-androstene-3,17-dione typically involves the acetylation of 4-androstene-3,17-dione. One common method includes the use of acetic anhydride and a catalytic amount of an acid, such as sulfuric acid, to introduce the acetoxy group at the 6beta position. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. For example, engineered strains of Mycobacterium can be used to convert phytosterols into 4-androstene-3,17-dione, which can then be acetylated to produce the desired compound. This biotechnological approach is advantageous due to its efficiency and the ability to produce the compound on a large scale .
化学反応の分析
Types of Reactions
6beta-Acetoxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6beta-hydroxy-4-androstene-3,17-dione, while reduction can produce 6beta-acetoxy-4-androstene-3,17-diol.
科学的研究の応用
6beta-Acetoxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its potential effects on biological systems.
Medicine: It serves as a precursor for the synthesis of steroidal drugs, including anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 6beta-Acetoxy-4-androstene-3,17-dione involves its interaction with specific enzymes and receptors in the body. As a steroidal compound, it can act as a precursor to other biologically active steroids, such as testosterone and estrone. The compound is metabolized by enzymes such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which convert it into active hormones that exert various physiological effects .
類似化合物との比較
Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: An intermediate in the synthesis of steroidal drugs.
9alpha-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with potential pharmaceutical applications.
Uniqueness
6beta-Acetoxy-4-androstene-3,17-dione is unique due to the presence of the acetoxy group at the 6beta position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and its interaction with biological targets, making it a valuable intermediate in the synthesis of specialized steroidal compounds.
特性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
[(6R,8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-18-11-14-15-4-5-19(24)21(15,3)9-7-16(14)20(2)8-6-13(23)10-17(18)20/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15-,16-,18+,20+,21-/m0/s1 |
InChIキー |
WGJULUODXUVWJZ-YBKKEEBTSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
正規SMILES |
CC(=O)OC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


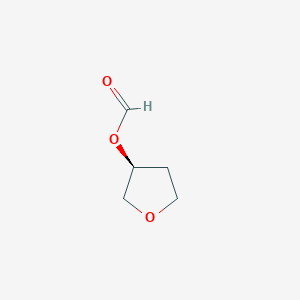
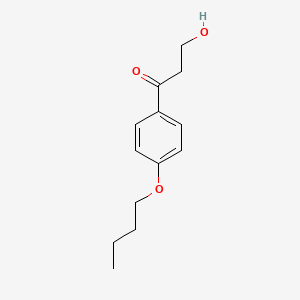
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
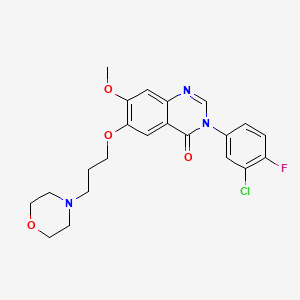
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
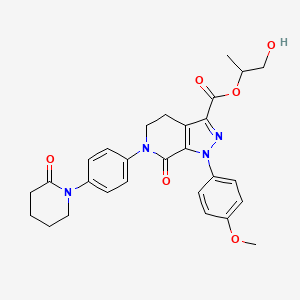
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
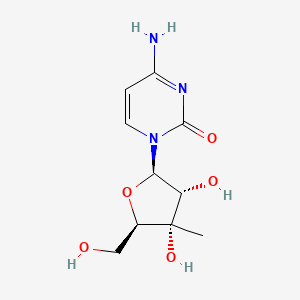
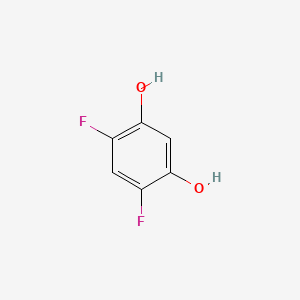
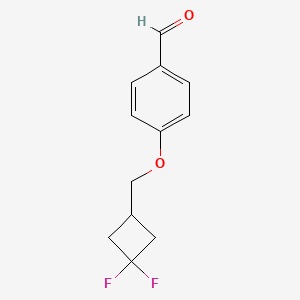

![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
